molecular formula C14H11Cl2NO3 B14514771 Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-87-9

Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate

Cat. No.: B14514771
CAS No.: 62804-87-9
M. Wt: 312.1 g/mol
InChI Key: BQFYOYFJRGJYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a dichloropyridinyl group, and a propanoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The dichloropyridinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active components that exert their effects .

Comparison with Similar Compounds

Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

62804-87-9

Molecular Formula

C14H11Cl2NO3

Molecular Weight

312.1 g/mol

IUPAC Name

phenyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C14H11Cl2NO3/c1-9(14(18)20-10-5-3-2-4-6-10)19-11-7-8-12(15)17-13(11)16/h2-9H,1H3

InChI Key

BQFYOYFJRGJYEF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC=C1)OC2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.